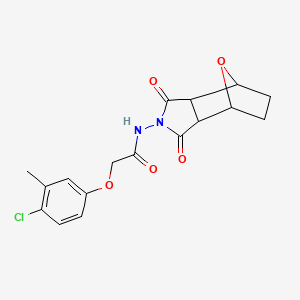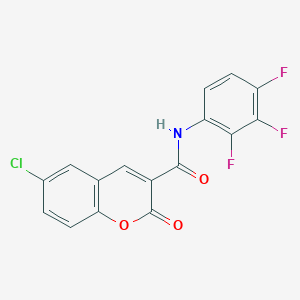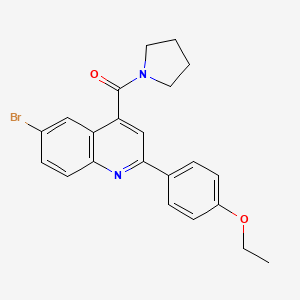
2-(4-chloro-3-methylphenoxy)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated phenoxy group with a tricyclic lactam system, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the chlorinated phenoxy intermediate. This intermediate is then reacted with a tricyclic lactam precursor under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and implementing purification techniques such as recrystallization or chromatography to achieve high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The chlorinated phenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the development of new synthetic methodologies and materials.
Biology: Researchers investigate its potential biological activities, such as antimicrobial or anticancer properties, by studying its interactions with biological targets.
Medicine: The compound may serve as a lead compound for drug development, with studies focusing on its pharmacokinetics, toxicity, and therapeutic potential.
Industry: Its chemical stability and reactivity make it useful in the development of specialty chemicals and advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-chloro-3-methylphenoxy)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide include other chlorinated phenoxy derivatives and tricyclic lactam compounds. Examples include:
- 2-chloro-5-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate
- Other phenoxyacetamide derivatives with varying substituents on the phenoxy ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of a chlorinated phenoxy group and a tricyclic lactam system
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-8-6-9(2-3-10(8)18)24-7-13(21)19-20-16(22)14-11-4-5-12(25-11)15(14)17(20)23/h2-3,6,11-12,14-15H,4-5,7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDPARPIQSFIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN2C(=O)C3C4CCC(C3C2=O)O4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclohexyl-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4264504.png)
![1-{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE](/img/structure/B4264511.png)
![N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide]](/img/structure/B4264513.png)

![6-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264520.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-(cyclopentyloxy)benzamide](/img/structure/B4264531.png)
![2-(2,6-dichlorophenyl)-N-(2-{4-[(2,6-dichlorophenyl)acetyl]-1-piperazinyl}ethyl)acetamide](/img/structure/B4264543.png)
![4-(cyclopentyloxy)-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4264551.png)
![2-(4-tert-butylphenoxy)-N-[1,3-dioxo-8-(propan-2-ylidene)octahydro-2H-4,7-methanoisoindol-2-yl]acetamide](/img/structure/B4264552.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264555.png)
![methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264569.png)
![3-({2-[(4-Chloro-3-methylphenoxy)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4264572.png)
![4-(CYCLOPENTYLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE](/img/structure/B4264590.png)

